(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide
Description
Properties
IUPAC Name |
N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-9-2-4-11(5-3-9)17-12(14-8-16-18)10(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOUACTUBVAYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-ketoester.
Introduction of the cyano group: This step involves the reaction of the pyrazole derivative with a cyanating agent such as cyanogen bromide.
Formation of the hydroxymethanimidamide group: This is typically achieved through the reaction of the cyano group with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the cyano group, such as amines.
Substitution: Substituted derivatives at the cyano group.
Scientific Research Applications
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-hydroxymethanimidamide involves its interaction with specific molecular targets. The cyano group and the pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivatives. Key structural variations among analogues include:
- Aryl substituents : Replacement of the 4-methylphenyl group with halogens (e.g., 4-fluorophenyl, 4-chlorophenyl) or other alkyl/aryl groups.
- Functional groups: Substitution of the hydroxymethanimidamide moiety with dimethylamino (e.g., N,N-dimethylimidoformamide) or carboxamide groups.
Physicochemical and Spectral Properties
- Melting Points : The 4-fluorophenyl analogue (185–186°C) exhibits a higher melting point than the 4-methylphenyl carboxamide derivative (123–125°C), likely due to stronger intermolecular dipole interactions from the fluorine atom .
- Spectral Data: IR: Hydroxymethanimidamide derivatives show broad NH/OH stretches (~3300 cm⁻¹), absent in dimethylamino analogues . 1H-NMR: The hydroxymethanimidamide proton appears as a singlet at δ ~8.2 ppm, whereas dimethylamino analogues show N-Me signals at δ ~3.0 ppm .
Crystallographic and Packing Behavior
- Crystal Packing : The 4-methylphenyl group in the target compound likely induces steric hindrance, reducing π–π stacking compared to planar halogenated analogues. Weak C–H⋯N and C–H⋯O interactions dominate, as observed in isomorphic imidazole-4-imine derivatives .
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) improve thermal stability and binding affinity but reduce solubility. The 4-methylphenyl group balances lipophilicity and steric effects for cell permeability .
- Hydroxymethanimidamide vs. Dimethylamino: The hydroxyl group enhances water solubility and target engagement but may reduce metabolic stability compared to dimethylamino derivatives .
Biological Activity
(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.
- Molecular Formula : C12H11N5O
- Molecular Weight : 241.25 g/mol
- CAS Number : 1007014-67-6
- IUPAC Name : N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. The following mechanisms have been identified:
- Kinase Inhibition : The compound shows potential in inhibiting various kinases that play crucial roles in cell proliferation and survival, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce inflammation-related conditions.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory effects. Although specific IC50 values are not detailed in the current literature, its structural features suggest significant inhibitory potential against pro-inflammatory cytokines.
Case Studies and Research Findings
- Pyrazole Derivatives as Therapeutics : A comprehensive review highlighted the advancement of pyrazole compounds in drug design, particularly their use as anti-inflammatory and anticancer agents. The study emphasized the importance of structural modifications to enhance biological activity .
- Synthesis and Evaluation : Research conducted by Strocchi et al. involved synthesizing various pyrazole analogues, including this compound, and evaluating their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the pyrazole ring could significantly impact biological activity .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may interfere with critical signaling pathways associated with cancer progression, potentially leading to apoptosis in tumor cells .
Q & A
Q. How can metabolic stability be evaluated in early-stage drug discovery?
- Perform microsomal incubation assays (human liver microsomes) with LC-MS/MS quantification. Key metabolites (e.g., hydroxylation at the 4-methylphenyl group) indicate CYP450-mediated oxidation. Compare half-life (t½) with reference compounds like BIRB796 to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
